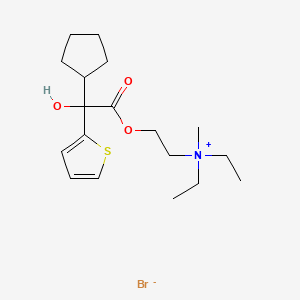
3H-Pyrrolizine
Übersicht
Beschreibung
3H-Pyrrolizine is a bicyclic nitrogen-containing heterocyclic compound. It consists of a fused five-membered ring system with one nitrogen atom at the ring junction. This compound is of significant interest due to its biological and pharmaceutical activities, including anti-inflammatory, antitumor, anticonvulsant, and antineoplastic properties .
Synthetic Routes and Reaction Conditions:
Intramolecular Wittig Reaction: This method involves the reaction of N-substituted phosphorus ylides to form pyrrolizine.
Vilsmeier Cyclization: Ethyl arylpyrrolylpropionates undergo cyclization in the presence of boron tribromide.
Base-Catalyzed Condensation: Strong bases catalyze the condensation reactions to form this compound.
Intramolecular Cyclization: C-alkylpyrrole derivatives cyclize in the presence of sodium carbonate.
Flash Vacuum Pyrolysis: This method involves the pyrolysis of specific precursors to obtain substituted pyrrolizines.
Oxidation Methodology: Optimized oxidation techniques are used to synthesize pyrrolizine-1,3-dione.
Intermolecular Cycloaddition: Azomethine ylides react with acrylic esters to form pyrrolizine derivatives under mild conditions.
Industrial Production Methods:
One-Pot Synthesis: The organocatalyst piperidinium acetate is used for the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines with various substituents.
Types of Reactions:
Oxidation: Pyrrolizine undergoes oxidation to form pyrrolizine-1,3-dione.
Reduction: Reduction reactions can modify the substituents on the pyrrolizine ring.
Substitution: Halogen, methoxy, and ethyl ester groups can be introduced through substitution reactions.
Cycloaddition: Azomethine ylides react with acrylic esters in a [3+2] cycloaddition to form pyrrolizine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Various oxidizing agents are used for the oxidation of pyrrolizine.
Reducing Agents: Reducing agents are employed to modify the substituents.
Catalysts: Piperidinium acetate is used as a catalyst in one-pot synthesis.
Major Products:
Pyrrolizine-1,3-dione: Formed through oxidation.
Substituted Pyrrolizines: Formed through substitution and cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
3H-Pyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various biologically active compounds.
Biology: Studied for its anti-inflammatory, antitumor, and anticonvulsant activities.
Medicine: Investigated for its potential as an antineoplastic agent.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 3H-Pyrrolizine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,3-c]quinolines: These compounds share a similar bicyclic structure and exhibit biological activities.
Pyrrolopyrazines: These derivatives also contain a nitrogen atom in the ring system and have various biological activities.
Pyrrolizidine Alkaloids: Naturally occurring compounds with similar structural features and biological properties.
Uniqueness: 3H-Pyrrolizine is unique due to its specific bicyclic structure and the wide range of biological activities it exhibits. Its versatility in synthetic chemistry and potential therapeutic applications make it a compound of significant interest .
Eigenschaften
IUPAC Name |
3H-pyrrolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHONATOJHSQDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CN21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293401 | |
| Record name | 3H-Pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251-60-5 | |
| Record name | 3H-Pyrrolizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)




